7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Description
BenchChem offers high-quality 7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(furan-2-yl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-5-11-8-9(16-5)7(12-13-10(8)14)6-3-2-4-15-6/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKGIMAUOAOZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[5,4-d]thiazoles, have been shown to act as electron acceptors. They are often used in the design of conjugated microporous polymers (CMPs), which are used as photocatalysts.
Mode of Action
It can be inferred from related compounds that it may interact with its targets by accepting electrons. This electron acceptance could lead to changes in the electronic structure of the compound and its targets, potentially affecting their function.
Biochemical Pathways
Related compounds have been shown to be involved in photocatalytic processes. These processes involve the absorption of light and the subsequent generation of electron-hole pairs, which can drive various chemical reactions.
Result of Action
Related compounds have been shown to exhibit photocatalytic activity, leading to the conversion of primary and secondary amines to corresponding imines.
Action Environment
The action of 7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can be influenced by various environmental factors. For instance, the efficiency of electron-hole separation and transfer in related compounds has been shown to be influenced by the presence of light. Furthermore, the stability of these compounds can be affected by factors such as temperature and pH.
Biological Activity
7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse sources to present a comprehensive overview.
Synthesis
The synthesis of 7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the reaction of thiazole derivatives with various substituents. For instance, a recent study reported the synthesis of related thiazolo-pyridazinones through a hydrazine reaction with carboxylates, yielding compounds with significant biological activity .
Analgesic and Anti-inflammatory Effects
Research has demonstrated that derivatives of thiazolo[4,5-d]pyridazinones exhibit notable analgesic and anti-inflammatory properties. In vivo testing using models such as the "acetic acid cramps" and "hot plate" methods showed that these compounds can effectively reduce pain and inflammation .
A specific study highlighted that several synthesized compounds from this class were tested for their analgesic activity. The results indicated that these compounds significantly decreased pain responses in animal models compared to control groups.
The proposed mechanisms for the analgesic and anti-inflammatory effects include inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide synthase (iNOS) activity. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance these biological activities .
Case Study 1: Analgesic Activity
In a controlled study, various thiazolo[4,5-d]pyridazinones were administered to mice. The results indicated a dose-dependent reduction in pain response as measured by the hot plate test. The most active compound showed an effectiveness comparable to standard analgesics .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of 7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one. The compound was evaluated using a carrageenan-induced paw edema model in rats. Results indicated significant reduction in paw swelling at various time points post-administration, suggesting strong anti-inflammatory properties .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
